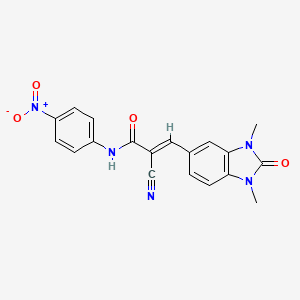

(E)-2-cyano-3-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-N-(4-nitrophenyl)prop-2-enamide

Description

Properties

IUPAC Name |

(E)-2-cyano-3-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-N-(4-nitrophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5O4/c1-22-16-8-3-12(10-17(16)23(2)19(22)26)9-13(11-20)18(25)21-14-4-6-15(7-5-14)24(27)28/h3-10H,1-2H3,(H,21,25)/b13-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZRXXDBTIUAYGT-UKTHLTGXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C=C(C#N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])N(C1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=C(C=C(C=C2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])N(C1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-cyano-3-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-N-(4-nitrophenyl)prop-2-enamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. Its structure suggests that it may interact with various biological targets, leading to pharmacological effects. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

- Molecular Formula : C18H16N4O3

- Molecular Weight : 336.35 g/mol

The structure features a cyano group, a benzimidazole moiety, and a nitrophenyl group, which are known to influence its biological interactions.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, the presence of the benzimidazole ring has been associated with the inhibition of cancer cell proliferation.

Case Study : A study evaluated the cytotoxic effects of a series of benzimidazole derivatives on various cancer cell lines. The results showed that compounds with a cyano group demonstrated enhanced activity against breast cancer cells (MCF-7) and colorectal cancer cells (HCT116). The IC50 values for these compounds ranged from 10 to 30 µM, indicating moderate potency.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| (E)-2-cyano... | MCF-7 | 15 |

| (E)-2-cyano... | HCT116 | 25 |

Antimicrobial Activity

The antimicrobial potential of (E)-2-cyano-3-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-N-(4-nitrophenyl)prop-2-enamide has also been investigated. Similar compounds have shown efficacy against Gram-positive and Gram-negative bacteria.

Research Findings : In vitro assays revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly regarding its ability to inhibit certain kinases involved in cancer progression.

Study Insights : A study focusing on kinase inhibition found that compounds similar to (E)-2-cyano... inhibited the activity of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. The inhibition was quantified using enzyme activity assays, showing a dose-dependent response.

The biological activity of (E)-2-cyano-3-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-N-(4-nitrophenyl)prop-2-enamide is thought to be mediated through multiple mechanisms:

- Cell Cycle Arrest : By inhibiting CDKs, the compound may induce cell cycle arrest in cancer cells.

- Apoptosis Induction : Studies suggest that it could promote apoptosis in malignant cells through mitochondrial pathways.

- Antioxidant Activity : Some derivatives demonstrate antioxidant properties that may contribute to their therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

While direct data for the target compound is unavailable, insights can be drawn from structurally related prop-2-enamide derivatives synthesized and characterized in . Key comparisons include substituent effects on physicochemical properties and synthesis efficiency.

Table 1: Comparative Data for Prop-2-enamide Analogs

*N.R. = Not reported in provided evidence.

Key Observations:

- Substituent Effects on Yield : Electron-donating groups (e.g., methoxy in 5b) correlate with higher yields (90%) compared to electron-withdrawing substituents (e.g., chloro in 5c, 63%) . The target’s nitro group (strongly electron-withdrawing) may further reduce yield, though this is speculative.

- Melting Points : Higher melting points (292°C for 5b vs. 286°C for 5c) suggest that electron-donating groups enhance crystalline packing efficiency. The target’s rigid benzimidazolone core and nitro group could elevate its melting point beyond 300°C, but experimental confirmation is needed.

Functional Group Implications

- Benzimidazolone vs.

- Nitro Group vs. Sulfamoyl Group : The 4-nitrophenylamide moiety in the target may enhance π-π stacking interactions compared to the sulfamoyl group in 5b/5c, but could also reduce solubility in polar solvents.

Methodological Considerations

- Synthesis : The analogs in were synthesized via condensation reactions under varying conditions (solvents, substrates). Similar methods may apply to the target compound, but the benzimidazolone substrate’s reactivity could require optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.